molecular formula C10H11BrN2O2 B15080859 N-(4-acetamidophenyl)-2-bromoacetamide

N-(4-acetamidophenyl)-2-bromoacetamide

Katalognummer: B15080859
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: WWLGGODAOVNIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetamidophenyl)-2-bromoacetamide: is an organic compound that features both an acetamide and a bromoacetamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-bromoacetamide typically involves the bromination of N-(4-acetamidophenyl)acetamide. This can be achieved by reacting N-(4-acetamidophenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-acetamidophenyl)-2-bromoacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The acetamide group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include N-(4-acetamidophenyl)-2-substituted acetamides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the acetamide group.

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)-2-bromoacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-2-bromoacetamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-(4-acetamidophenyl)acetamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-bromoacetamide: Lacks the acetamidophenyl group, making it less versatile in organic synthesis.

Uniqueness: N-(4-acetamidophenyl)-2-bromoacetamide is unique due to the presence of both acetamide and bromoacetamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.

Eigenschaften

Molekularformel

C10H11BrN2O2

Molekulargewicht

271.11 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-bromoacetamide

InChI

InChI=1S/C10H11BrN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)

InChI-Schlüssel

WWLGGODAOVNIBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.